molecular formula C6H6BrNO3 B044778 Ethyl 2-bromooxazole-4-carboxylate CAS No. 460081-20-3

Ethyl 2-bromooxazole-4-carboxylate

Cat. No.: B044778
CAS No.: 460081-20-3
M. Wt: 220.02 g/mol
InChI Key: SGIBUKNPAQMWAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromooxazole-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of oxazole derivatives. For instance, starting with ethyl oxazole-4-carboxylate, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is typically carried out at room temperature and monitored until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Biological Activity

Ethyl 2-bromooxazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to the oxazole ring, which contributes to its reactivity and biological properties. The compound has the following chemical structure:

  • IUPAC Name: Ethyl 2-bromo-1,3-oxazole-4-carboxylate
  • CAS Number: 460081-20-3
  • Molecular Formula: C7H6BrN1O3

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction can lead to reduced metabolic rates in target organisms.
  • Receptor Binding: this compound can interact with receptors involved in various signaling pathways, influencing physiological responses such as inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies show that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. This makes it a candidate for further development as an anticancer agent.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring: The initial step often includes cyclization reactions involving appropriate precursors such as bromoacids and ethyl oxalate.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution or direct halogenation methods.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity samples suitable for biological testing.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antibacterial effects of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at micromolar concentrations, highlighting its potential as a novel antimicrobial agent .

Investigation into Anticancer Effects

In another study focusing on cancer cell lines, this compound was found to inhibit cell proliferation and induce apoptosis in HeLa cells (cervical cancer). The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to mitochondrial dysfunction .

Properties

IUPAC Name

ethyl 2-bromo-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBUKNPAQMWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650052
Record name Ethyl 2-bromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460081-20-3
Record name Ethyl 2-bromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromo-1,3-oxazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromooxazole-4-carboxylate
Reactant of Route 2
Ethyl 2-bromooxazole-4-carboxylate

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